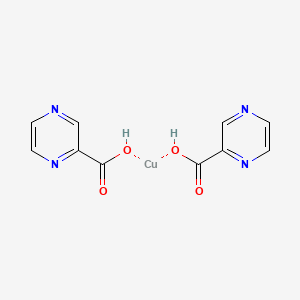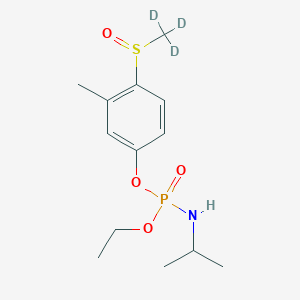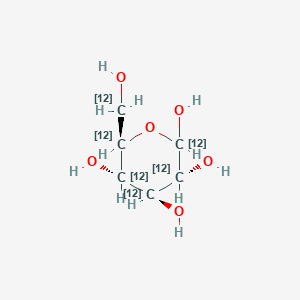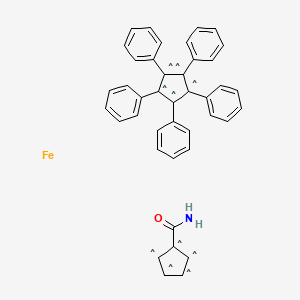
Bis(pyrazine-2-carbonyloxy)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビス(ピラジン-2-カルボニルオキシ)銅(II)は、2つのピラジン-2-カルボニルオキシ配位子を有する、銅を中央金属イオンとする配位化合物です。
合成方法
合成経路と反応条件
ビス(ピラジン-2-カルボニルオキシ)銅(II)の合成は、通常、銅(II)塩とピラジン-2-カルボン酸誘導体の反応によって行われます。一般的な方法としては、酢酸銅(II)をエタノールや水などの適切な溶媒に溶解し、次にピラジン-2-カルボン酸を加える方法があります。反応混合物を室温またはわずかに高温で撹拌することにより、目的の錯体の生成が促進されます。 生成物は、その後、濾過によって単離され、再結晶によって精製されます .
工業的生産方法
ビス(ピラジン-2-カルボニルオキシ)銅(II)の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成のスケールアップになります。これには、収率と純度を最大化するために、温度、溶媒、濃度などの反応条件を最適化することが含まれます。連続フローリアクターや自動化システムを使用して、効率と再現性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyrazine-2-carbonyloxy)copper typically involves the reaction of copper(II) salts with pyrazine-2-carboxylic acid derivatives. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol or water, and then add pyrazine-2-carboxylic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
ビス(ピラジン-2-カルボニルオキシ)銅(II)は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 銅中心は、異なる酸化状態で循環する、酸化還元反応に関与する可能性があります。
置換: 銅中心に配位した配位子は、適切な条件下で他の配位子に置換される可能性があります。
配位: この化合物は、他の金属イオンや配位子と追加の配位錯体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と酸素が含まれます。
置換: 配位子交換反応は、過剰な配位子を使用するか、または新しい配位子を好む溶媒に溶媒を変えることによって促進できます。
配位: ホスフィンやアミンなどの追加の配位子を使用して、新しい配位錯体を形成できます。
主な生成物
これらの反応の主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化反応は銅(III)錯体を生成する可能性があり、置換反応は異なる配位子を持つ新しい銅(II)錯体を生成する可能性があります。
科学研究における用途
ビス(ピラジン-2-カルボニルオキシ)銅(II)は、科学研究においていくつかの用途があります。
科学的研究の応用
Bis(pyrazine-2-carbonyloxy)copper has several scientific research applications:
作用機序
ビス(ピラジン-2-カルボニルオキシ)銅(II)がその効果を発揮するメカニズムには、銅中心がさまざまな分子標的に配位することが含まれます。生物系では、この化合物は酵素やタンパク質と相互作用し、その活性を阻害したり、機能を変化させる可能性があります。 銅中心は、酸化還元反応にも関与し、細胞成分に損傷を与える可能性のある活性酸素種を生成することができます .
類似化合物の比較
類似化合物
ビス(ピラゾリル)ボレート銅錯体: これらの化合物は、窒素含有配位子に配位した銅も特徴とし、類似の触媒特性と生物学的特性を持っています.
ピラジン-2-カルボキシレート銅錯体: これらの錯体は構造的に類似しており、比較可能な反応性と用途を示します.
独自性
ビス(ピラジン-2-カルボニルオキシ)銅(II)は、その独特の電子特性と立体特性を与える、その特定の配位子構造のためにユニークです。
類似化合物との比較
Similar Compounds
Bis(pyrazolyl)borate copper complexes: These compounds also feature copper coordinated by nitrogen-containing ligands and have similar catalytic and biological properties.
Pyrazine-2-carboxylate copper complexes: These complexes are structurally similar and exhibit comparable reactivity and applications.
Uniqueness
Bis(pyrazine-2-carbonyloxy)copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.
特性
分子式 |
C10H8CuN4O4 |
|---|---|
分子量 |
311.74 g/mol |
IUPAC名 |
copper;pyrazine-2-carboxylic acid |
InChI |
InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9); |
InChIキー |
IHQHODNDHJVSSE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C(=O)O.C1=CN=C(C=N1)C(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)







